molecular formula C14H13BrN2O3 B5698683 (E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

Cat. No.: B5698683
M. Wt: 337.17 g/mol
InChI Key: MJLWFPXVPOYHOQ-YRNVUSSQSA-N
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Description

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is an organic compound that features a brominated phenol group, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves a multi-step process:

    Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Formation of the Enone: The brominated phenol is then subjected to a reaction with an appropriate aldehyde to form the enone structure.

    Morpholine Addition: The enone is reacted with morpholine to introduce the morpholine-4-carbonyl group.

    Nitrile Formation: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the bromine atom and the nitrile group could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-chloro-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
  • (E)-3-(5-fluoro-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
  • (E)-3-(5-iodo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

Uniqueness

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-12-1-2-13(18)10(8-12)7-11(9-16)14(19)17-3-5-20-6-4-17/h1-2,7-8,18H,3-6H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLWFPXVPOYHOQ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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